Dooku1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dooku1 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des mechanosensitiven Piezo1-Kanals bekannt ist. Sie ist besonders bedeutsam in der Erforschung der vaskulären Physiologie und Pathologie aufgrund ihrer Fähigkeit, die durch Yoda1, einen bekannten Piezo1-Agonisten, induzierte Aktivität zu hemmen .

Herstellungsmethoden

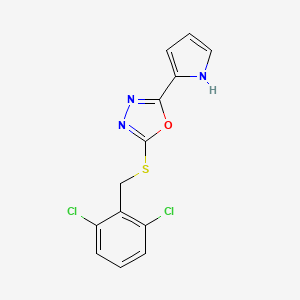

Synthesewege und Reaktionsbedingungen: this compound wird durch Modifikation des Pyrazinrings von Yoda1 synthetisiert. Der Syntheseweg beinhaltet die Substitution der Thiadiazolgruppe durch Oxadiazol, was zu einer Verbindung führt, die keine agonistische Aktivität besitzt, aber Yoda1 effektiv antagonisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet Standardtechniken der organischen Synthese, einschließlich der Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gewünschte chemische Struktur und Aktivität zu gewährleisten. Die Verbindung wird typischerweise in Forschungslaboratorien hergestellt und steht für wissenschaftliche Forschungszwecke zur Verfügung .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt aufgrund seiner chemischen Struktur hauptsächlich Substitutionsreaktionen. Es zeigt unter Standardlaborbedingungen keine signifikanten Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Pyrazinderivate und Oxadiazolverbindungen. Die Reaktionen werden typischerweise in organischen Lösungsmitteln unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte: Das Hauptprodukt der Synthese von this compound ist die Verbindung selbst, die sich durch ihre Fähigkeit auszeichnet, die durch Yoda1 induzierte Piezo1-Kanalaktivität zu hemmen. In der Literatur werden keine signifikanten Nebenprodukte berichtet .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen der vaskulären Physiologie und Mechantransduktion. Es wird verwendet, um die Rolle von Piezo1-Kanälen in verschiedenen physiologischen Prozessen zu untersuchen, darunter die Regulierung des Blutflusses und die zelluläre Mechanosensation . Darüber hinaus wird this compound in der Forschung im Zusammenhang mit der Physiologie roter Blutkörperchen eingesetzt, wo es hilft, die Mechanismen der Ionenkanalregulierung und der Zellvolumenanpassung zu klären .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität des Piezo1-Kanals antagonisiert. Es bindet an den Kanal und hemmt den durch Yoda1 induzierten Einstrom von Calciumionen. Diese Hemmung stört die mechanosensitiven Signalwege, was zu reduzierten zellulären Reaktionen auf mechanische Reize führt . Die molekularen Zielstrukturen von this compound umfassen den Piezo1-Kanal und assoziierte Signalproteine, die an der Mechantransduktion beteiligt sind .

Wirkmechanismus

Target of Action

Dooku1 primarily targets the PIEZO1 channel , a mechanosensitive non-selective cation channel . PIEZO1 is present in many cell types, including Red Blood Cells (RBCs), and together with the Gárdos channel, it forms a tandem in RBCs that participates in the rapid adjustment of the cell volume .

Mode of Action

This compound interacts with its target, the PIEZO1 channel, in a unique way. It was initially identified as an antagonist of Yoda1-induced effects, without having any ability to activate PIEZO1 channels . In rbcs, this compound has been observed to behave as a piezo1 agonist, similarly to yoda1 but with a lower potency . This suggests that this compound can both antagonize and mimic the effects of Yoda1, depending on the cellular context .

Biochemical Pathways

This compound affects the biochemical pathways associated with the PIEZO1 channel. In RBCs, this compound has been shown to produce an entry of calcium sufficient to trigger Gárdos channel activation . Moreover, this compound evokes a rise in intracellular sodium concentrations, suggesting that it targets a non-selective cation channel . These effects indicate that this compound can modulate the biochemical pathways related to calcium and sodium ion transport.

Pharmacokinetics

It’s known that this compound can disrupt yoda1-induced piezo1 channel activity and inhibit yoda1-induced relaxation of aorta . This suggests that this compound can effectively reach its target in the body and exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in ion transport. In RBCs, this compound can produce an entry of calcium sufficient to trigger Gárdos channel activation . It also evokes a rise in intracellular sodium concentrations . These effects likely result in changes in cell volume and other downstream cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the unique characteristics of the RBC membrane and associated cytoskeleton can affect the pharmacology of PIEZO1, and by extension, the effects of this compound . .

Biochemische Analyse

Biochemical Properties

Dooku1 interacts with the Piezo1 channel, a mechanosensitive non-selective cation channel present in many cell types . This compound can disrupt Yoda1-induced Piezo1 channel activity .

Cellular Effects

In human red blood cells (RBCs), this compound has been shown to produce entry of calcium sufficient to trigger Gárdos channel activation . This suggests that this compound influences cell function by modulating calcium levels and subsequent cellular processes.

Molecular Mechanism

This compound likely targets the Piezo1 channel, as its effects were abolished upon using GsMTx4, a known mechanosensitive channel blocker . This suggests that this compound exerts its effects at the molecular level through binding interactions with the Piezo1 channel.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In one study, this compound was shown to have an apparent IC50 on Yoda1 effects of 90.7 µM .

Metabolic Pathways

This compound interacts with the Piezo1 channel, which is involved in the rapid adjustment of cell volume . This suggests that this compound may influence metabolic pathways related to ion homeostasis and cell volume regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dooku1 is synthesized through the modification of the pyrazine ring of Yoda1. The synthetic route involves the substitution of the thiadiazole group with oxadiazole, resulting in a compound that lacks agonist activity but effectively antagonizes Yoda1 .

Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired chemical structure and activity. The compound is typically produced in research laboratories and is available for scientific research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Dooku1 primarily undergoes substitution reactions due to its chemical structure. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrazine derivatives and oxadiazole compounds. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products: The major product of the synthesis of this compound is the compound itself, characterized by its ability to inhibit Yoda1-induced Piezo1 channel activity. No significant by-products are reported in the literature .

Wissenschaftliche Forschungsanwendungen

Dooku1 has a wide range of scientific research applications, particularly in the fields of vascular physiology and mechanotransduction. It is used to study the role of Piezo1 channels in various physiological processes, including blood flow regulation and cellular mechanosensation . Additionally, this compound is employed in research related to red blood cell physiology, where it helps to elucidate the mechanisms of ion channel regulation and cell volume adjustment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Yoda1: Ein Agonist des Piezo1-Kanals, der für seine Fähigkeit bekannt ist, den Calcium-Einstrom zu induzieren und mechanosensitive Signalwege zu aktivieren .

- GsMTx4: Ein bekannter mechanosensitiver Kanalblocker, der die Piezo1-Aktivität hemmt .

Einzigartigkeit von Dooku1: this compound ist einzigartig in seiner Fähigkeit, die durch Yoda1 induzierte Piezo1-Kanalaktivität selektiv zu antagonisieren, ohne andere Ionenkanäle zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der mechanosensitiven Eigenschaften von Piezo1-Kanälen und ihrer Rolle in verschiedenen physiologischen Prozessen .

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOBXLPCWFONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2688887.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)

![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2688901.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)